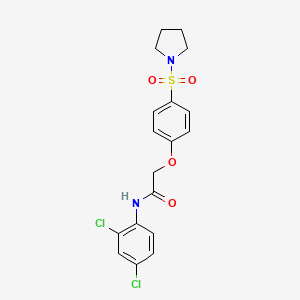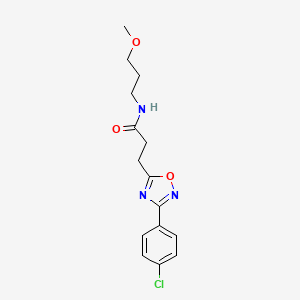
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamide, also known as CP-oxadiazole, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-oxadiazole belongs to the class of oxadiazoles, which are heterocyclic compounds that have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is not fully understood. However, it has been proposed that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the GABAergic and glutamatergic systems in vitro and in vivo. However, one of the limitations of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is its poor solubility in water, which can make it difficult to administer in animal models.
未来方向
There are a number of future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee and its effects on other neurotransmitter systems. Finally, the development of more water-soluble analogs of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee may improve its pharmacokinetic properties and increase its potential therapeutic applications.
Conclusion:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high potency and selectivity for its target receptors make it a useful tool for studying the GABAergic and glutamatergic systems. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成方法
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee can be synthesized through a multistep process, starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with triethylorthoformate and acetic anhydride to form the oxadiazole ring. Finally, the oxadiazole ring is alkylated with 3-methoxypropyl bromide to obtain 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee.
科学研究应用
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been investigated for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to have anticancer properties in vitro.
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-2-9-17-13(20)7-8-14-18-15(19-22-14)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAABIGWLJFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

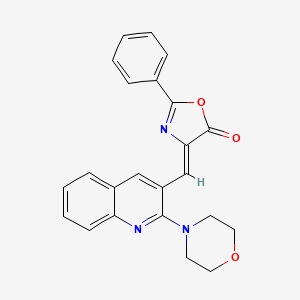
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
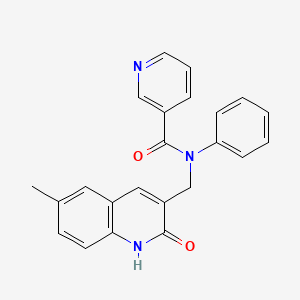
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
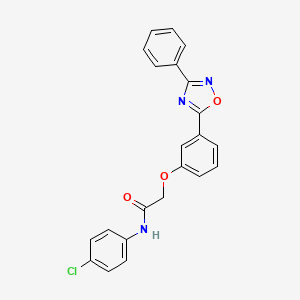

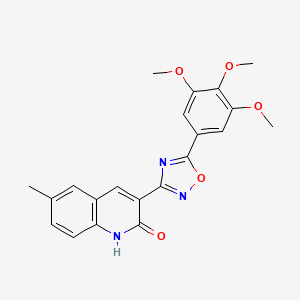
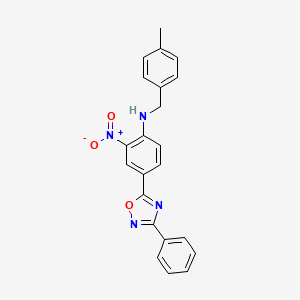
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
